molecular formula C13H8N4O4 B5467687 4-[(Z)-2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethenyl]benzonitrile

4-[(Z)-2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethenyl]benzonitrile

Cat. No.: B5467687
M. Wt: 284.23 g/mol
InChI Key: LXTQMGBYAFHPFA-WAYWQWQTSA-N
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Description

4-[(Z)-2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethenyl]benzonitrile is a complex organic compound characterized by its unique structure, which includes a nitro group, a dioxo-tetrahydropyrimidinyl moiety, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethenyl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine with a suitable benzonitrile derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow synthesis techniques, which allow for better control over reaction parameters and higher yields. Additionally, the use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethenyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while nucleophilic substitution can introduce various functional groups onto the benzonitrile ring .

Scientific Research Applications

4-[(Z)-2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethenyl]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Z)-2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethenyl]benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, generating reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine: Shares the nitro and dioxo-tetrahydropyrimidinyl moiety.

    Benzonitrile derivatives: Compounds with similar benzonitrile groups but different substituents.

Uniqueness

4-[(Z)-2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethenyl]benzonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

4-[(Z)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O4/c14-7-9-3-1-8(2-4-9)5-6-10-11(17(20)21)12(18)16-13(19)15-10/h1-6H,(H2,15,16,18,19)/b6-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTQMGBYAFHPFA-WAYWQWQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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